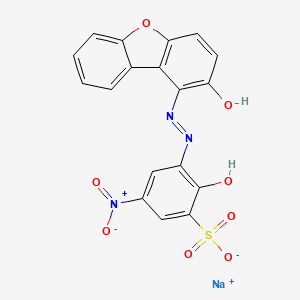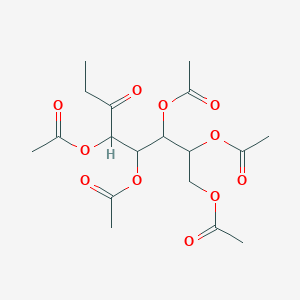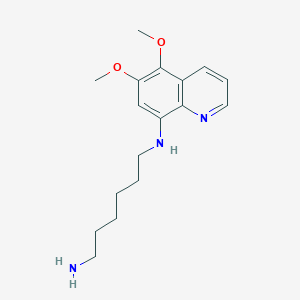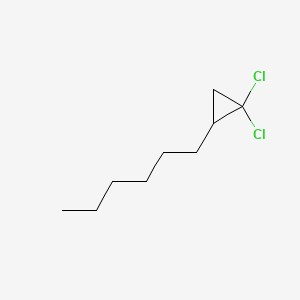
Niobium--platinum (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium–platinum (1/1) is an intermetallic compound composed of equal parts niobium and platinum. This compound is known for its unique properties, including high stability, excellent catalytic activity, and resistance to corrosion. These characteristics make it valuable in various industrial and scientific applications, particularly in catalysis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Niobium–platinum (1/1) can be synthesized through several methods, including:
Solid-state reaction: This involves mixing niobium and platinum powders in stoichiometric ratios and heating them at high temperatures (around 1000°C) under an inert atmosphere to form the intermetallic compound.
Electrodeposition: This method involves the co-deposition of niobium and platinum from an electrolyte solution onto a substrate, followed by annealing to achieve the desired stoichiometry and phase.
Industrial Production Methods:
Mechanical alloying: This technique involves the repeated welding, fracturing, and re-welding of niobium and platinum powders in a high-energy ball mill.
Chemical vapor deposition (CVD): In this method, volatile compounds of niobium and platinum are decomposed on a heated substrate to form a thin film of the intermetallic compound.
Types of Reactions:
Oxidation: Niobium–platinum (1/1) can undergo oxidation reactions, particularly at elevated temperatures.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures (above 500°C).
Reduction: Hydrogen gas at temperatures ranging from 300°C to 700°C.
Substitution: Various metal halides or organometallic compounds under controlled conditions.
Major Products:
Oxidation: Niobium oxides (e.g., Nb2O5) and metallic platinum.
Reduction: Metallic niobium and platinum.
Substitution: New intermetallic compounds or alloys depending on the substituting element.
Aplicaciones Científicas De Investigación
Niobium–platinum (1/1) has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Materials Science: The compound is used in the development of high-performance materials, such as superconductors and high-temperature alloys.
Mecanismo De Acción
The mechanism by which niobium–platinum (1/1) exerts its effects is primarily through its catalytic activity. The compound provides active sites for chemical reactions, facilitating the breaking and forming of chemical bonds. The strong metal-support interactions between niobium and platinum enhance the compound’s catalytic performance by increasing the availability of active sites and improving the stability of the catalyst . Additionally, the unique electronic properties of the compound contribute to its effectiveness in various applications .
Comparación Con Compuestos Similares
Niobium–palladium (1/1): Similar to niobium–platinum (1/1), this compound also exhibits excellent catalytic properties but may differ in terms of stability and resistance to poisoning.
Niobium–rhodium (1/1): This compound is another intermetallic with catalytic applications, though it may have different electronic properties and reactivity compared to niobium–platinum (1/1).
Niobium–iridium (1/1): Known for its high-temperature stability and catalytic activity, this compound is used in applications requiring extreme conditions.
Uniqueness: Niobium–platinum (1/1) stands out due to its combination of high stability, excellent catalytic activity, and resistance to corrosion. These properties make it particularly valuable in applications where long-term performance and durability are critical .
Propiedades
Número CAS |
12034-70-7 |
|---|---|
Fórmula molecular |
NbPt |
Peso molecular |
287.99 g/mol |
Nombre IUPAC |
niobium;platinum |
InChI |
InChI=1S/Nb.Pt |
Clave InChI |
ATLAQRSQSGOMOU-UHFFFAOYSA-N |
SMILES canónico |
[Nb].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)



![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)

![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
![1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B14727098.png)




![N-[2-oxo-2-[6-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]hexylamino]ethyl]quinoxaline-2-carboxamide](/img/structure/B14727110.png)

